molecular formula C17H18IN3O2 B8606094 N-(3-Iodo-4-methyl-phenyl)-6-morpholin-4-yl-nicotinamide

N-(3-Iodo-4-methyl-phenyl)-6-morpholin-4-yl-nicotinamide

Cat. No. B8606094
M. Wt: 423.25 g/mol
InChI Key: NUALVHXVRWAJDD-UHFFFAOYSA-N
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Patent
US08324385B2

Procedure details

A mixture of 6-chloro-N-(3-iodo-4-methyl-phenyl)-nicotinamide (50 mg, 0.13 mmol) and morpholine (35 mg, 0.42 mmol), diisopropylethyl amine (0.07 mL, 0.42 mmol) and a catalytic amount of DMAP in dioxane (5 mL) was heated at 120° C. in a sealed tube until consumption of the limiting reagent. The mixture was then cooled and partitioned between EtOAc and water. Organic layer was removed, dried over Na2SO4 filtered and concentrated to a residue that after a silica gel column with 20-40% EtOAc in hexanes gradient afforded the product. HRMS m/z calcd for C17H18N3O2I [M+H]+: 424.0517. Found: 424.0516.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([I:16])[CH:10]=2)=[O:7])=[CH:4][N:3]=1.[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.C(N(C(C)C)CC)(C)C>CN(C1C=CN=CC=1)C.O1CCOCC1>[I:16][C:11]1[CH:10]=[C:9]([NH:8][C:6](=[O:7])[C:5]2[CH:17]=[CH:18][C:2]([N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[N:3][CH:4]=2)[CH:14]=[CH:13][C:12]=1[CH3:15]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)C)I)C=C1
Name
Quantity
35 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.07 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
Organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue that after a silica gel column with 20-40% EtOAc in hexanes gradient
CUSTOM
Type
CUSTOM
Details
afforded the product

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C=CC1C)NC(C1=CN=C(C=C1)N1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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